molecular formula C8H5F2N B1445399 3,4-Difluoro-5-methylbenzonitrile CAS No. 1803833-51-3

3,4-Difluoro-5-methylbenzonitrile

Cat. No.: B1445399
CAS No.: 1803833-51-3
M. Wt: 153.13 g/mol
InChI Key: ATSPMHCCJTYZEF-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylbenzonitrile typically involves the following steps:

  • Halogenation: The starting material, 5-methylbenzonitrile, undergoes halogenation to introduce fluorine atoms at the 3 and 4 positions.

  • Catalysts and Conditions: The reaction is often carried out using a catalyst such as palladium or nickel, and under specific conditions of temperature and pressure to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-methylbenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The fluorine atoms can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Primary amines.

  • Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-Difluoro-5-methylbenzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.

  • Industry: The compound finds applications in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-methylbenzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3,4-Difluorobenzonitrile: Lacks the methyl group at the 5 position.

  • 5-Methylbenzonitrile: Lacks the fluorine atoms at the 3 and 4 positions.

Uniqueness: 3,4-Difluoro-5-methylbenzonitrile is unique due to the combination of fluorine atoms and the methyl group, which imparts distinct chemical and physical properties compared to its similar compounds. This combination can influence its reactivity, stability, and biological activity.

Biological Activity

3,4-Difluoro-5-methylbenzonitrile (DFMB) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including potency and selectivity. This article reviews the biological activity of DFMB, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

DFMB is characterized by its chemical formula C8H6F2NC_8H_6F_2N. The presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, along with a nitrile group at the 5 position, contributes to its unique chemical properties. The electronegativity of fluorine can influence the compound's interactions with biological targets, potentially altering its pharmacokinetic and pharmacodynamic profiles.

The biological activity of DFMB can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DFMB has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP is particularly relevant for treating cancers with BRCA mutations .
  • Cell Cycle Arrest : Compounds with structural similarities to DFMB exhibit the ability to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways associated with cell growth and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DFMB and related compounds:

Study Biological Activity IC50 Value Cell Line Mechanism
Study 1PARP inhibition2.2 - 4.4 nmol/LV-C8 CellsDNA repair inhibition
Study 2Cytotoxicity3.2 - 37.6 nmol/LUWB1.289 CellsCell cycle arrest
Study 3AntiproliferativeNot specifiedVarious cancer linesApoptosis induction

Case Studies

  • PARP Inhibition in Cancer Models : In a study evaluating various difluorophenyl-linker analogs, compounds structurally similar to DFMB were tested for their ability to inhibit PARP1 activity in BRCA-deficient cancer cell lines. The results indicated significant cytotoxic effects, highlighting the potential application of DFMB as a therapeutic agent in targeted cancer therapies .
  • Fluorine's Role in Drug Design : Research has demonstrated that the incorporation of fluorine into drug molecules can enhance their binding affinity and selectivity towards biological targets. This property was observed in multiple studies involving fluorinated benzonitriles, where modifications led to improved pharmacological profiles compared to non-fluorinated counterparts .
  • Toxicity Assessments : Toxicity studies have indicated that while DFMB exhibits potent biological activity, it also necessitates careful evaluation for potential adverse effects on normal cells. The balance between efficacy and safety remains a critical consideration in the development of fluorinated compounds for clinical use.

Properties

IUPAC Name

3,4-difluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSPMHCCJTYZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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